![molecular formula C12H13BrO2 B8796542 2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, ethyl ester](/img/structure/B8796542.png)
2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, ethyl ester
描述
2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, ethyl ester is an organic compound with the molecular formula C12H13BrO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromomethyl group at the para position and an ethyl ester group at the carboxyl end
准备方法
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, ethyl ester can be synthesized through the bromination of ethyl cinnamate. The process involves the addition of bromine to ethyl cinnamate in the presence of a solvent like carbon tetrachloride. The reaction is typically carried out at low temperatures to control the rate of bromination and to prevent the formation of unwanted by-products .
Industrial Production Methods
In an industrial setting, the production of ethyl p-bromomethylcinnamate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.
化学反应分析
Types of Reactions
2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form ethyl cinnamate or other related compounds.
Oxidation Reactions: Oxidation of the bromomethyl group can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
Substitution: Formation of ethyl p-aminomethylcinnamate, ethyl p-thiocyanatomethylcinnamate, etc.
Reduction: Formation of ethyl cinnamate.
Oxidation: Formation of p-bromobenzoic acid or p-bromobenzaldehyde.
科学研究应用
2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, ethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
作用机制
The mechanism of action of ethyl p-bromomethylcinnamate involves its interaction with cellular components. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to alterations in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular signaling pathways .
相似化合物的比较
Similar Compounds
Ethyl cinnamate: Lacks the bromomethyl group and has different reactivity and biological properties.
Methyl p-bromomethylcinnamate: Similar structure but with a methyl ester group instead of an ethyl ester group.
p-Bromomethylcinnamic acid: Contains a carboxylic acid group instead of an ester group.
Uniqueness
2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, ethyl ester is unique due to the presence of both the bromomethyl and ethyl ester groups, which confer distinct chemical reactivity and biological activity. The bromomethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C12H13BrO2 |
|---|---|
分子量 |
269.13 g/mol |
IUPAC 名称 |
ethyl 3-[4-(bromomethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2,9H2,1H3 |
InChI 键 |
ZIRVAUOPXCOSFU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)CBr |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
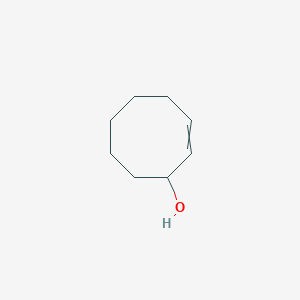
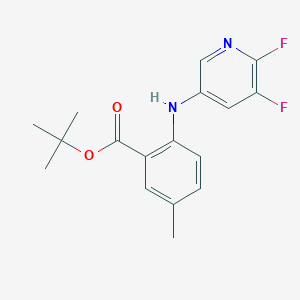
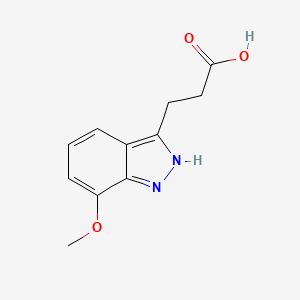
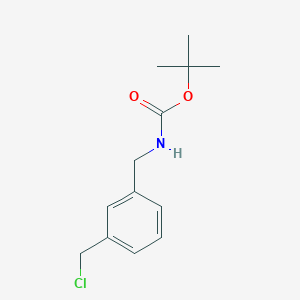
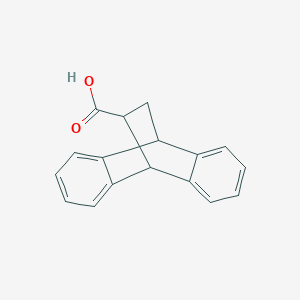
![Ethyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B8796502.png)
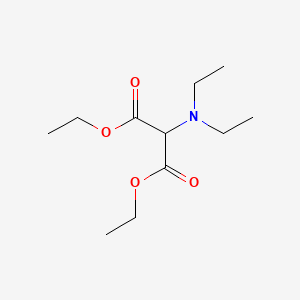
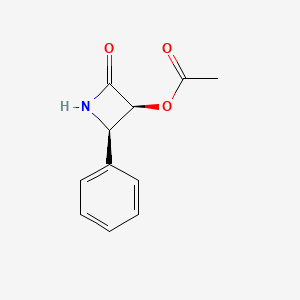
![Benzyl 5-[(acetyloxy)methyl]-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B8796516.png)
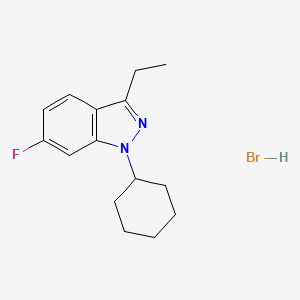
![2-[(4-Nitrophenyl)methyl]oxirane](/img/structure/B8796532.png)
![3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol](/img/structure/B8796538.png)
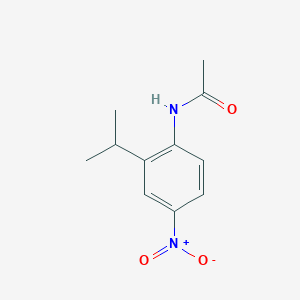
![1-Azaspiro[5.5]undecane](/img/structure/B8796554.png)
